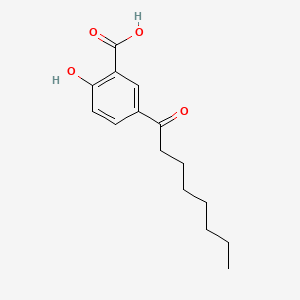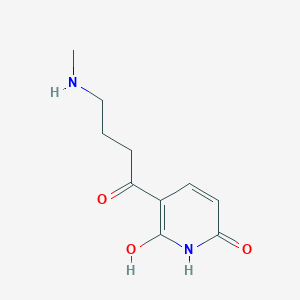
2,6-Dihydroxypseudooxynicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dihydroxypseudooxynicotine is a dihydroxypyridine that is pseudooxynicotine in which the hydrogens at positions 2 and 6 on the pyridine ring are substituted by hydroxy groups. It is a dihydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 2,6-dihydroxypseudooxynicotinium(1+).
Wissenschaftliche Forschungsanwendungen
Enzymatic Catabolism in Bacterial Degradation
2,6-Dihydroxypseudooxynicotine is involved in bacterial nicotine degradation. For instance, Arthrobacter nicotinovorans uses an enzyme to catalyze the cleavage of this compound into other compounds as part of nicotine catabolism. This enzyme, possibly the first C—C bond hydrolase involved in the biodegradation of a heterocyclic compound, plays a critical role in this process (Sachelaru et al., 2005).
Role in Bioremediation
Bioremediation involves using microorganisms to degrade environmental pollutants. Agrobacterium tumefaciens S33, for example, degrades nicotine through a hybrid of the pyridine and pyrrolidine pathways. In this process, 6-hydroxypseudooxynicotine dehydrogenase is a key enzyme that catalyzes the oxidation of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This pathway helps in understanding the catabolism of N-heterocyclic aromatic compounds in microorganisms (Wang et al., 2019).
Potential in Chemical Synthesis
The compound plays a role in the synthesis of various chemicals. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a key enzyme in certain pathways, uses 2,6-dihydroxypyridine, a precursor of this compound, for the chemical synthesis of substances like 5-aminolevulinic acid, used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
Other Chemical Reactions
2,6-Dihydroxypyridine, a closely related compound, has been found efficient in the deoxygenation of sulfoxides under mild conditions, compatible with various functional groups (Miller et al., 2000).
Understanding Nicotine Metabolism
Research on this compound contributes to a broader understanding of nicotine metabolism. The transformation of compounds like nornicotine into 6-hydroxy-nornicotine and subsequent products helps elucidate the molecular mechanisms of nicotine and its derivatives' degradation (Qiu et al., 2016).
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-hydroxy-5-[4-(methylamino)butanoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
JJJLAXLRPLCXNT-UHFFFAOYSA-N |
SMILES |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
Kanonische SMILES |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




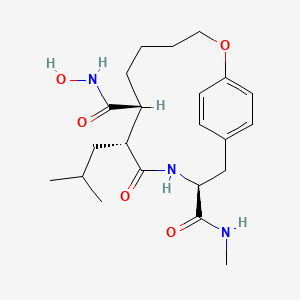
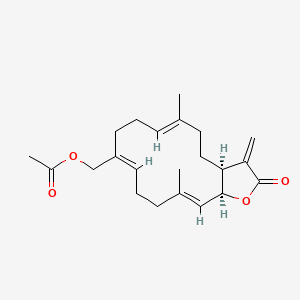
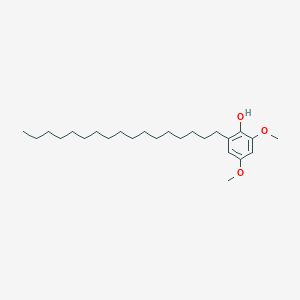
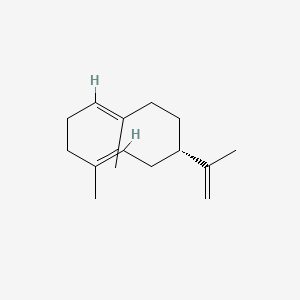
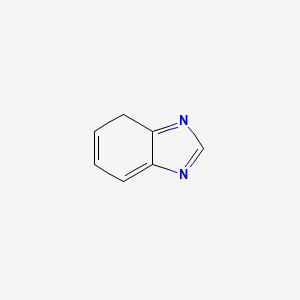
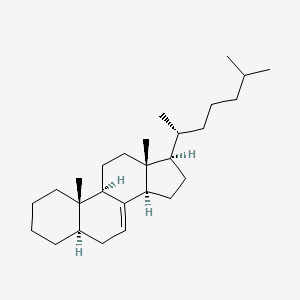
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
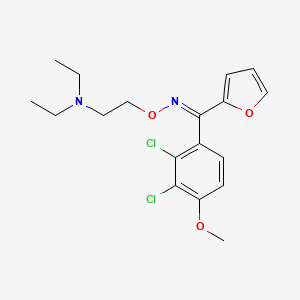

![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
